4-(1-Adamantyl)aniline

概述

描述

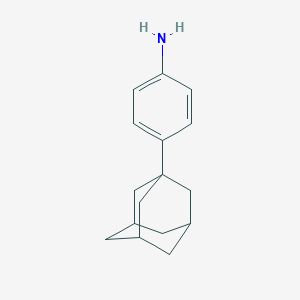

4-(1-Adamantyl)aniline is an organic compound with the molecular formula C16H21N. It is also known as 4-(Adamantan-1-yl)aniline. This compound features an adamantane moiety attached to an aniline group, making it a unique structure with interesting chemical properties. It is a colorless to yellow liquid that is soluble in many organic solvents such as alcohols and ethers but insoluble in water .

准备方法

Synthetic Routes and Reaction Conditions

4-(1-Adamantyl)aniline can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of aniline with adamantane bromide under basic conditions. The reaction typically proceeds as follows:

-

Nucleophilic Substitution Reaction: : Aniline reacts with adamantane bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

-

Hydrolysis: : The intermediate product, 4-(1-adamantyl)acetanilide, is hydrolyzed using hydrochloric acid. The reaction mass is then neutralized with sodium hydroxide to obtain the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution and hydrolysis steps, with optimizations for yield and purity. Industrial reactors and continuous flow systems are often used to enhance efficiency and control reaction conditions.

化学反应分析

Substitution Reactions at the Amine Group

The primary amine (-NH₂) undergoes nucleophilic substitution and derivatization, forming N-alkylated or N-acylated products.

Key Reactions:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) produces N-methyl (C₁₆H₂₁N-CH₃) and N-ethyl (C₁₆H₂₁N-C₂H₅) derivatives. These reactions typically proceed in polar aprotic solvents (e.g., DMF) with base catalysis .

-

Acylation : Treatment with acetyl chloride or ethoxycarbonyl chloride yields N-acetyl (C₁₆H₂₁N-COCH₃) and N-ethoxycarbonyl (C₁₆H₂₁N-COOC₂H₅) derivatives, respectively .

-

Thiourea Formation : Reacts with 4-chlorophenyl isothiocyanate to form 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea, a precursor for antiproliferative agents .

Salt Formation

The amine group readily forms stable salts with mineral acids, enhancing solubility for pharmaceutical formulations.

-

Hydrochloride Salt : Reaction with HCl in methanol yields 4-(1-adamantyl)aniline hydrochloride (C₁₆H₂₁N·HCl), a crystalline solid with improved bioavailability .

Coupling Reactions

The compound participates in cross-coupling reactions to form complex architectures.

-

DCC-Mediated Coupling : Using dicyclohexylcarbodiimide (DCC), it couples with phenols to generate aryl ether derivatives, expanding its utility in polymer synthesis .

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces functionalized aryl groups at the adamantane ring .

Biological Derivatization

Derivatives exhibit significant bioactivity, driving research into structure-activity relationships.

-

Antiproliferative Agents : Piperazine and piperidine derivatives (e.g., compounds 1a and 1b ) demonstrate cytotoxic activity against breast, lung, and colon cancer cell lines (IC₅₀: 1–5 μM) .

-

Glycogen Synthase Kinase-3 (GSK-3) Inhibition : N-Methyl-N-(2-hydroxyethyl) derivatives act as GSK-3 inhibitors, relevant for neurodegenerative disease therapy .

Stability and Reactivity Considerations

-

Steric Effects : The adamantyl group imposes steric hindrance, slowing electrophilic aromatic substitution at the para position .

-

pH Sensitivity : The amine group protonates under acidic conditions (pKa ≈ 4.5), influencing reaction pathways in biological systems .

Comparative Reaction Pathways

The adamantane moiety’s electron-withdrawing nature alters electronic properties compared to simpler anilines:

| Reaction Type | This compound | Aniline (Baseline) |

|---|---|---|

| N-Alkylation Rate | Slower (steric hindrance) | Faster |

| Oxidation Resistance | Higher (adamantane stability) | Lower |

| Solubility in HCl | High (salt formation) | Moderate |

科学研究应用

Chemistry

- Catalyst in Organic Synthesis:

4-(1-Adamantyl)aniline is utilized as a catalyst in the formation of complex organic molecules, enhancing reaction rates and selectivity.

Biology

-

Drug Delivery Systems:

Its stable adamantane structure makes it a candidate for drug delivery applications, allowing for improved bioavailability of therapeutic agents . -

Antimicrobial and Antiviral Properties:

Research indicates potential antiviral activity against strains of influenza A, particularly through derivatives that inhibit viral replication .

Medicine

-

Therapeutic Agents:

Derivatives of this compound are explored for their antiparkinsonian effects and other therapeutic uses, demonstrating interaction with neurotransmitter systems . -

Antiproliferative Activity:

Recent studies have shown that modifications of this compound can lead to compounds with significant antiproliferative activity against cancer cell lines .

Industry

- Polymer Production:

Used as a stabilizer in high-performance polymers and materials, enhancing their mechanical properties and resistance to degradation .

Case Studies

Case Study 1: Antiviral Research

In a study focusing on influenza A virus, derivatives of this compound were synthesized to evaluate their efficacy against amantadine-resistant strains. The results indicated that these derivatives exhibited significant inhibitory activity against resistant mutants, showcasing the compound's potential in antiviral drug development .

Case Study 2: Antiproliferative Activity

Research on substituted diaryl adamantanes demonstrated that compounds derived from this compound showed moderate antiproliferative activity against various cancer cell lines at low micromolar concentrations. This highlights the compound's promise in cancer therapeutics .

作用机制

The mechanism of action of 4-(1-Adamantyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

相似化合物的比较

Similar Compounds

1-Aminoadamantane: Known for its antiviral activity, particularly against Influenza A.

4-(2-Adamantylidene)naphthalene: Used in the synthesis of various functional adamantane derivatives.

1,3-Dehydroadamantane:

Uniqueness

4-(1-Adamantyl)aniline is unique due to its combination of the adamantane moiety with an aniline group, providing a distinct set of chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

生物活性

4-(1-Adamantyl)aniline, a derivative of adamantane, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its potential applications in cancer treatment, hypobetalipoproteinemic effects, and other therapeutic areas. Below is a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features an adamantyl group attached to an aniline moiety. Its chemical structure can be represented as follows:

This structure contributes to its unique pharmacological properties, which are influenced by the steric and electronic characteristics of the adamantyl group.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its derivatives and found that certain compounds displayed moderate antiproliferative activity at low micromolar concentrations (IC50 values). The results are summarized in the following table:

| Compound | IC50 (μM) | Cell Line | Activity Description |

|---|---|---|---|

| This compound | 5.2 | HL-60 (Leukemia) | Induces apoptosis and inhibits cell proliferation |

| 4-(1-Adamantyl)phenylalkylamine 1a | 3.8 | MDA-MB-231 (Breast Cancer) | Higher activity due to piperazine substitution |

| 4-(1-Adamantyl)phenylalkylamine 1b | 4.5 | A549 (Lung Cancer) | Moderate antiproliferative effects |

These findings indicate that modifications on the aniline structure can enhance biological activity, particularly through the introduction of nitrogen-containing groups such as piperazine .

The mechanism by which this compound induces apoptosis involves the activation of specific signaling pathways associated with programmed cell death. Research indicates that this compound may affect cell cycle regulation and promote apoptosis in leukemia cells by modulating gene expression related to cell survival and death .

Case Studies

Case Study 1: Acute Myeloid Leukemia (AML)

A clinical study investigated the effects of this compound on AML cells derived from patients. The compound was shown to significantly induce apoptosis in these cells, leading to a reduction in cell viability. The study highlighted the potential of this compound as a therapeutic agent for AML treatment, demonstrating an extension of survival in animal models treated with this compound .

Case Study 2: Hypobetalipoproteinemic Activity

Another study focused on the hypobetalipoproteinemic properties of derivatives related to this compound. It was found that certain derivatives could effectively lower plasma lipid levels in experimental models, suggesting a role in managing dyslipidemia . This effect is attributed to the compound's ability to interact with lipid metabolism pathways.

Synthesis and Derivatives

The synthesis of this compound has been explored extensively, with various methods reported for producing derivatives that enhance its biological activity. For instance, modifications involving piperazine or other nitrogen-containing groups have been shown to improve antiproliferative effects against cancer cell lines .

属性

IUPAC Name |

4-(1-adamantyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBDVVUBXKXCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344654 | |

| Record name | 4-(1-Adamantyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459-48-9 | |

| Record name | 4-(1-Adamantyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-(1-Adamantyl)aniline in the context of antiviral research?

A1: this compound is a key structural component in the development of novel antiviral agents against influenza A virus. Specifically, it has been incorporated into conjugates with amantadine variants like rimantadine and diamantadine. [] These conjugates demonstrate inhibitory activity against multiple amantadine-resistant M2 mutant influenza A viruses, including those with L26F and S31N mutations. [] This is significant because existing drugs like amantadine are ineffective against these resistant strains.

Q2: How do these this compound containing conjugates interact with the influenza A virus?

A2: While the exact mechanism of action is still under investigation, research suggests that these conjugates might not work by simply blocking the M2 ion channel, a known target of amantadine. [] Electrophysiology experiments showed limited or no blocking activity against M2 S31N channels, even though the conjugates inhibited viral replication in cell culture. [] This suggests a more complex mechanism of action that requires further research to elucidate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。